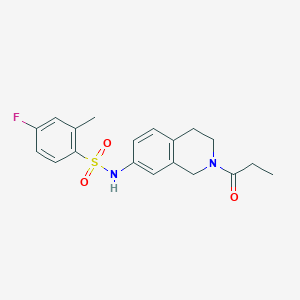

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methyl group, and a sulfonamide moiety.

Vorbereitungsmethoden

The synthesis of 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the Fluorinated Benzene Ring: The starting material, 4-fluoro-2-methylbenzenamine, undergoes a series of reactions to introduce the sulfonamide group.

Introduction of the Isoquinoline Moiety: The intermediate product is then reacted with 2-propanoyl-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The fluorinated benzene ring and isoquinoline moiety may also play a role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide include:

4-fluoro-2-methylbenzenamine: A precursor in the synthesis of the target compound.

2-propanoyl-1,2,3,4-tetrahydroisoquinoline: Another precursor used in the synthesis.

4-fluoro-2-methylphenol: A structurally similar compound with different functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biologische Aktivität

4-Fluoro-2-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, integrating data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and its structural formula. The presence of the fluoro and sulfonamide groups is significant in influencing its biological activity.

Cardiovascular Effects

A study highlighted the impact of various sulfonamide derivatives on cardiovascular function. For instance, compounds similar to this compound were evaluated for their effects on perfusion pressure and coronary resistance in isolated rat heart models. Results indicated that certain sulfonamides could significantly alter perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Sulfonamide A | 0.001 | Decreased |

| Sulfonamide B | 0.001 | No significant change |

| 4-Fluoro Compound | 0.001 | Significant decrease |

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of related compounds. A study on 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide demonstrated its ability to modulate dopaminergic activity and reduce nicotine-induced behavioral sensitization in animal models . This suggests that the compound may influence neurotransmitter systems, which could be relevant for treating addiction or mood disorders.

The proposed mechanisms by which sulfonamides exert their biological effects include:

- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.

- Calcium Channel Interaction : Some studies suggest that certain sulfonamides may interact with calcium channels, affecting vascular resistance and perfusion pressure .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Theoretical assessments using computational models have indicated varying permeability and metabolic stability for similar sulfonamide compounds .

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

- Case Study A : A patient treated with a sulfonamide derivative for chronic respiratory infection showed significant improvement in symptoms within two weeks.

- Case Study B : In a clinical trial involving cardiovascular patients, administration of a related compound resulted in improved cardiac output and reduced blood pressure.

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-19(23)22-9-8-14-4-6-17(11-15(14)12-22)21-26(24,25)18-7-5-16(20)10-13(18)2/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIFAHICGXZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.